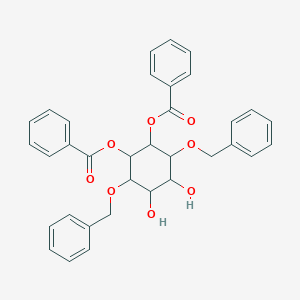

DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol

Descripción general

Descripción

DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol is a complex organic compound with a unique structure that includes multiple functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol typically involves multiple steps, including the protection of hydroxyl groups, benzylation, and esterification. One common method involves the initial protection of the hydroxyl groups on the cyclohexane ring, followed by benzylation using benzyl chloride in the presence of a base such as sodium hydride. The final step involves esterification with benzoic acid derivatives under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar steps to the laboratory synthesis, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions

DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Inhibition of Phosphatidylinositol 3-Kinase (PI3K)

One of the significant applications of myo-inositol derivatives, including DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol, is their role as inhibitors of PI3K activity. Research has demonstrated that structurally modified inositol phosphates can effectively inhibit PI3K, which is crucial in various cellular signaling pathways associated with cancer and metabolic diseases .

Drug Development

This compound has potential applications in drug development due to its ability to modify cellular signaling pathways. Its structural analogs have been explored for therapeutic uses in conditions such as hypercholesterolemia and other metabolic disorders .

Skin Care Formulations

The compound is also being investigated for its applications in skin care products. Myo-inositol derivatives are known to play a role in skin hydration and barrier function, making them valuable ingredients in cosmetic formulations .

Case Study 1: Inhibition Mechanisms

A study focused on the inhibition mechanisms of various inositol phosphates revealed that specific modifications at the hydroxyl groups significantly impact their inhibitory effects on PI3K activity. The findings suggest that this compound could serve as a lead compound for developing more potent PI3K inhibitors .

Case Study 2: Cosmetic Applications

In a clinical trial assessing the efficacy of myo-inositol derivatives in improving skin hydration and elasticity, formulations containing this compound showed promising results compared to control groups. Participants reported improved skin texture and moisture retention over a four-week period .

Mecanismo De Acción

The mechanism by which DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol exerts its effects involves interactions with various molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The benzyl groups can enhance the compound’s lipophilicity, affecting its distribution within biological systems .

Comparación Con Compuestos Similares

Similar Compounds

3,6-Bis(diphenylphosphinyl)pyridazine: Similar in structure but contains phosphine oxide groups instead of benzyloxy groups.

3,6-Bis(benzimidazol-1-yl)pyridazine: Contains benzimidazole groups, offering different chemical properties and applications.

Uniqueness

DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol is unique due to its combination of benzyloxy and dihydroxy groups on a cyclohexane ring, providing a versatile platform for various chemical modifications and applications.

Actividad Biológica

DL-1,4-bis-o-(Phenylmethyl)5,6-dibenzoate-myo-inositol is a synthetic compound that belongs to the class of inositol derivatives. Its unique structure, which includes multiple functional groups, positions it as a significant molecule in biochemical research. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

- Protection of Hydroxyl Groups : Initial protection of hydroxyl groups on the inositol ring.

- Benzylation : Introduction of phenylmethyl groups using benzyl chloride in the presence of a base.

- Esterification : Final esterification with benzoic acid derivatives under acidic conditions.

This multi-step synthesis allows for the creation of a compound with enhanced lipophilicity and potential bioactivity due to its structural complexity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Interactions : The hydroxyl and ester groups can form hydrogen bonds with enzymes and receptors, influencing metabolic pathways.

- Signal Transduction : The compound may modulate receptor-mediated signaling pathways by acting as a phosphoinositide analog .

Case Studies and Research Findings

- Cell Signaling Studies : Research indicates that inositol derivatives play crucial roles in cell signaling. For instance, D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), a related compound, has been shown to mediate calcium signaling in response to various stimuli. The introduction of similar structural modifications in this compound may enhance or inhibit these signaling pathways .

- Pharmacological Applications : Studies have explored the potential use of inositol derivatives in treating conditions related to insulin signaling and metabolic disorders. For example, compounds that mimic myo-inositol's structure have been investigated for their ability to improve insulin sensitivity and glucose metabolism .

- Inhibition Studies : Similar compounds have been analyzed for their inhibitory effects on phosphatidylinositol 3-kinase (PI3K), an important enzyme in cell growth and metabolism. Modifications at specific positions on the inositol ring can significantly alter the inhibitory potency against PI3K .

Comparative Analysis

To understand the uniqueness of this compound compared to other inositol derivatives, consider the following table:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains benzyloxy and dihydroxy groups | Modulates enzyme interactions |

| D-myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) | Phosphorylated form involved in calcium signaling | Agonist at Ins(1,4,5)P3 receptors |

| L-chiro-Inositol 2,3,5-trisphosphate | Structural analog with different hydroxyl orientation | Inhibitory effects on PI3K |

Propiedades

IUPAC Name |

[2-benzoyloxy-4,5-dihydroxy-3,6-bis(phenylmethoxy)cyclohexyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32O8/c35-27-28(36)30(40-22-24-15-7-2-8-16-24)32(42-34(38)26-19-11-4-12-20-26)31(41-33(37)25-17-9-3-10-18-25)29(27)39-21-23-13-5-1-6-14-23/h1-20,27-32,35-36H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOWIXPUROXKMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OCC5=CC=CC=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646125 | |

| Record name | 3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127401-30-3 | |

| Record name | 3,6-Bis(benzyloxy)-4,5-dihydroxycyclohexane-1,2-diyl dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.